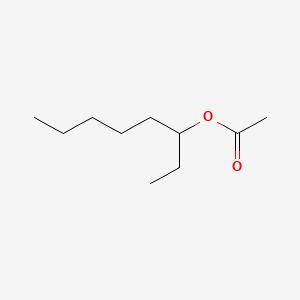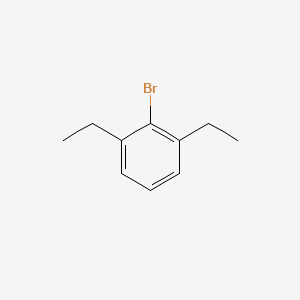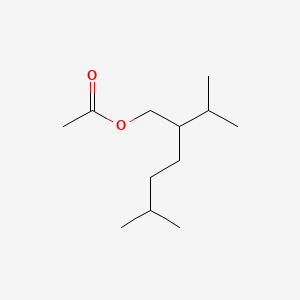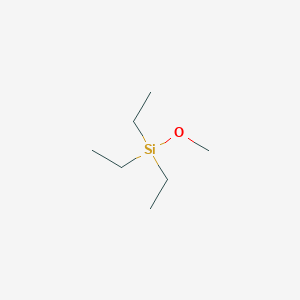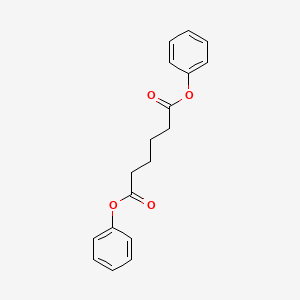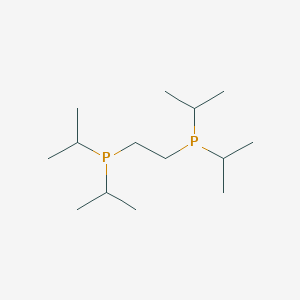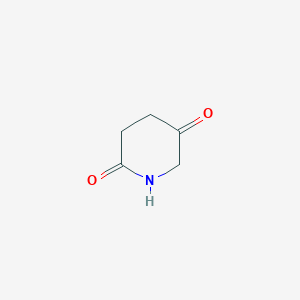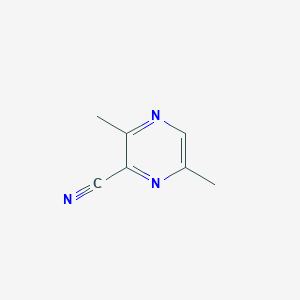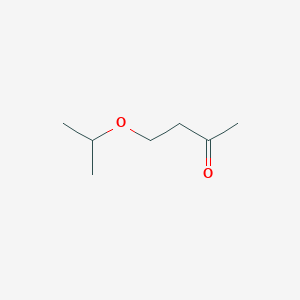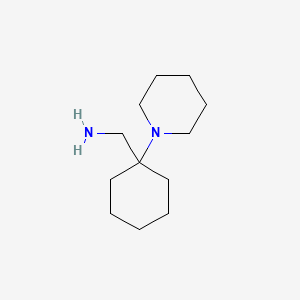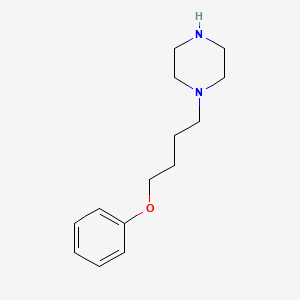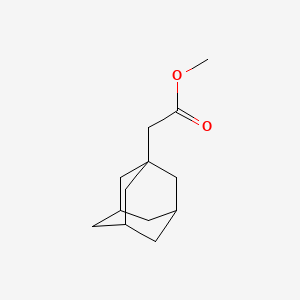
Methyl 2-(1-adamantyl)acetate
Übersicht
Beschreibung
“Methyl 2-(1-adamantyl)acetate” is a chemical compound with the molecular formula C13H20O2 . It is also known by several synonyms such as “METHYL 1-ADAMANTYLACETATE”, “METHYL 2- (1-ADAMANTYL)ACETATE”, “Methyl adamant-1-ylacetate”, “1-Adamantaneacetic acid methyl ester”, and "Adamantane-7-acetic acid methyl ester" .
Synthesis Analysis
The synthesis of “Methyl 2-(1-adamantyl)acetate” and other adamantane derivatives is often achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For instance, the reaction of methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate with acetonitrile in the presence of sodium hydride can give 3-(1-adamantyl)-3-oxopropanenitrile .Molecular Structure Analysis
“Methyl 2-(1-adamantyl)acetate” has a molecular weight of 208.29700 . The structure of this compound is characterized by the presence of an adamantyl group, which is a type of bulky, three-dimensional alkyl group derived from adamantane .Chemical Reactions Analysis
Adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . For example, acid hydrolysis enables the decomposition of poly-2-methyl-2-adamantyl ester to 2-methyleneadamantane .Physical And Chemical Properties Analysis
“Methyl 2-(1-adamantyl)acetate” has a density of 1.086 g/cm3 . More detailed physical and chemical properties such as melting point, boiling point, and toxicity information can be found on dedicated chemical databases .Wissenschaftliche Forschungsanwendungen
-
Medicinal Chemistry
-
Catalyst Development
-
Nanomaterials
-
Surface Recognition Studies
-
Synthesis of Substituted Adamantanes and Diamondoids
- Adamantane derivatives are used in the synthesis of substituted adamantanes and diamondoids .
- The synthesis is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- This process involves a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
-
Development of Nanowires
-
Synthesis of Sterically Hindered Ketene
-
Synthesis of Functional Adamantane Derivatives
- Adamantane derivatives are highly reactive compounds that offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
- These functional derivatives can be used in the production of monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
-
Development of New Materials Based on Natural and Synthetic Nanodiamonds
-
Investigation of Electronic Structure and Chemical Transformations
- Quantum-chemical calculations can be used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
- This application is particularly useful in understanding the properties and behaviors of adamantane derivatives .
Safety And Hazards
When handling “Methyl 2-(1-adamantyl)acetate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives, including “Methyl 2-(1-adamantyl)acetate”, have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Future research directions may involve the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
Eigenschaften
IUPAC Name |
methyl 2-(1-adamantyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-15-12(14)8-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIVXJGBKLZCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181644 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-adamantyl)acetate | |
CAS RN |
27174-71-6 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027174716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



